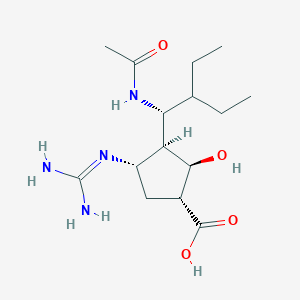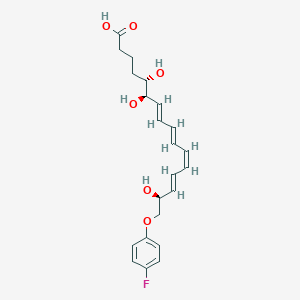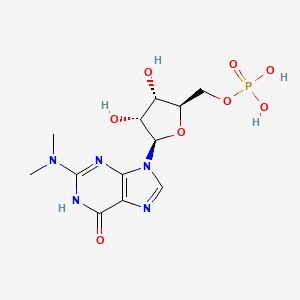![molecular formula C₃₀H₂₄N₂O₆ B1145021 4,4'-Bis[(2-methylbenzoyl)amino]-[1,1'-Biphenyl]-3,3'-dicarboxylic Acid CAS No. 351892-12-1](/img/new.no-structure.jpg)
4,4'-Bis[(2-methylbenzoyl)amino]-[1,1'-Biphenyl]-3,3'-dicarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with two carboxylic acid groups and two amide-linked 2-methylbenzoyl groups, making it a molecule of interest in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid typically involves multi-step organic reactions. One common method includes:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Amide Formation: The final step involves the formation of amide bonds between the biphenyl dicarboxylic acid and 2-methylbenzoyl chloride, typically using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for coupling reactions and automated systems for purification and isolation of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid groups to alcohols or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid involves its interaction with specific molecular targets. The compound’s amide and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Diaminobiphenyl-3,3’-dicarboxylic Acid: Similar biphenyl core but with amino groups instead of amide-linked benzoyl groups.
4,4’-Dicarboxybiphenyl: Lacks the amide-linked benzoyl groups, making it less complex.
2,2’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid: Similar structure but with different substitution patterns on the biphenyl core.
Uniqueness
4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid is unique due to its specific substitution pattern and the presence of both amide and carboxylic acid functional groups
Eigenschaften
CAS-Nummer |
351892-12-1 |
|---|---|
Molekularformel |
C₃₀H₂₄N₂O₆ |
Molekulargewicht |
508.52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1144949.png)


